molecular formula C12H18N2 B2803588 N-methyl-N-(pyrrolidin-2-ylmethyl)aniline CAS No. 1021244-37-0

N-methyl-N-(pyrrolidin-2-ylmethyl)aniline

Cat. No.: B2803588
CAS No.: 1021244-37-0
M. Wt: 190.29
InChI Key: LKKBLTKKWIBCKH-UHFFFAOYSA-N
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Description

N-methyl-N-(pyrrolidin-2-ylmethyl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety through a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(pyrrolidin-2-ylmethyl)aniline can be synthesized through several methods. One common approach involves the reaction of N-methyl aniline with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyrrolidin-2-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the aniline moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-methyl-N-(pyrrolidin-2-ylmethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrrolidin-2-ylmethyl)aniline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to certain receptors or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(pyrrolidin-2-ylmethyl)benzylamine
  • N-methyl-N-(pyrrolidin-2-ylmethyl)pyridine
  • N-methyl-N-(pyrrolidin-2-ylmethyl)phenethylamine

Uniqueness

N-methyl-N-(pyrrolidin-2-ylmethyl)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-N-(pyrrolidin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(10-11-6-5-9-13-11)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKBLTKKWIBCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021244-37-0
Record name N-methyl-N-[(pyrrolidin-2-yl)methyl]aniline
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URL https://echa.europa.eu/information-on-chemicals
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